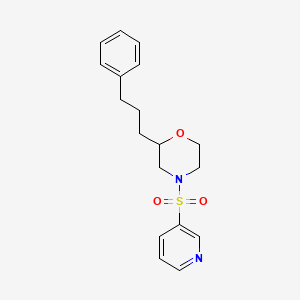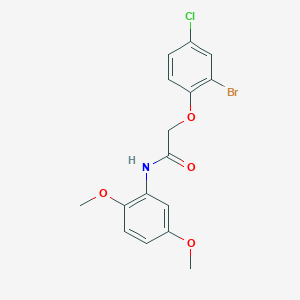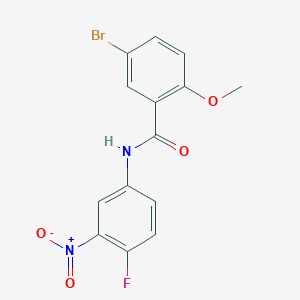
2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine, also known as PPSM, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPSM belongs to the class of sulfonyl-containing heterocycles and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of 2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine is not fully understood. However, it has been proposed that 2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine exerts its effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). COX-2 is an enzyme involved in the production of inflammatory mediators such as prostaglandins, while PLA2 is involved in the release of arachidonic acid, which is a precursor to inflammatory mediators. By inhibiting the activity of these enzymes, 2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. 2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine has also been found to inhibit the activity of enzymes such as COX-2 and PLA2. In addition, 2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus.
实验室实验的优点和局限性
2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine is also stable under normal lab conditions and can be stored for extended periods. However, 2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, 2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine has not been extensively studied for its toxicity and safety profile.
未来方向
There are several future directions for the study of 2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine. One direction is to further elucidate the mechanism of action of 2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine. This will help to understand how 2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine exerts its effects and identify potential targets for therapeutic intervention. Another direction is to study the toxicity and safety profile of 2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine. This will help to determine the potential clinical applications of 2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine. Finally, further studies are needed to investigate the potential therapeutic applications of 2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine in different disease states.
合成方法
2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine can be synthesized through a multi-step reaction process. The first step involves the reaction of 3-pyridinesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The resulting product is then reacted with 3-phenylpropanol in the presence of a catalyst such as palladium on carbon. The final product is obtained through purification steps such as column chromatography.
科学研究应用
2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus.
属性
IUPAC Name |
2-(3-phenylpropyl)-4-pyridin-3-ylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-24(22,18-10-5-11-19-14-18)20-12-13-23-17(15-20)9-4-8-16-6-2-1-3-7-16/h1-3,5-7,10-11,14,17H,4,8-9,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWPYLLOWVAUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CN=CC=C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-oxopentanamide](/img/structure/B6083525.png)
![2-[(2-fluorobenzoyl)amino]-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6083532.png)

![1-(2-methoxy-4-{[(2,2,2-trifluoroethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6083536.png)

![1-[2-({isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6083554.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[1-(4-fluorophenyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6083561.png)
![4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol](/img/structure/B6083564.png)
![3-(3-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B6083570.png)
![7-(2-chlorophenyl)-5-methyl-6-[(4-methyl-1-piperazinyl)carbonyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6083577.png)
![2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6083583.png)
![2-[1-(2,2-dimethylpropyl)-4-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6083584.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6083590.png)
![N-(3-bromophenyl)-2-cyano-3-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B6083616.png)